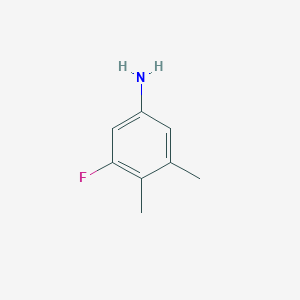

3-Fluoro-4,5-dimethylaniline

Description

3-Fluoro-4,5-dimethylaniline (C₈H₁₀FN) is an aromatic amine featuring a fluorine atom at the 3-position and methyl groups at the 4- and 5-positions of the benzene ring. While specific data on this compound are absent in the provided evidence, its structure suggests distinct electronic and steric properties due to the electron-withdrawing fluorine and electron-donating methyl substituents. Such substitutions typically influence reactivity, solubility, and thermal stability, making it valuable in pharmaceuticals, agrochemicals, or polymer precursors.

Properties

IUPAC Name |

3-fluoro-4,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJMXWDGBZOPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4,5-dimethylaniline typically involves the following steps:

Nitration: The starting material, 3-fluoro-4,5-dimethylbenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods may involve the use of anhydrous hydrogen fluoride and sodium nitrite to generate the diazonium salt, followed by thermal decomposition and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4,5-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Fluoro-4,5-dimethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-4,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences :

- Substituent Positions : 3-Fluoro-4,5-dimethylaniline has methyl groups at positions 4 and 5, whereas 4-Chloro-2,5-dimethylaniline (C₈H₁₀ClN) features chlorine at position 4 and methyl groups at 2 and 5 .

Comparison with 1-[2-(3-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene

Functional Group Complexity :

- The nitro groups and additional anilino substituents in this compound (b) introduce strong electron-withdrawing effects, contrasting with this compound’s simpler structure .

- Reactivity : Nitro groups reduce aromatic ring electron density, favoring electrophilic substitution at specific sites. In contrast, this compound’s methyl groups may activate the ring ortho/para to fluorine.

Spectroscopic Data :

- The ¹H-NMR of 4b (δ 6.49–9.97 ppm) reflects deshielding from nitro and fluorine groups . For this compound, methyl protons would likely resonate upfield (δ ~2.0–2.5 ppm), with aromatic protons split due to fluorine coupling.

Comparison with 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline

Substituent Bulk and Electronic Effects :

- The trifluoromethyl (-CF₃) groups in this compound () are bulkier and more electron-withdrawing than this compound’s -F and -CH₃ groups .

- Solubility and Bioactivity : -CF₃ groups enhance lipophilicity and metabolic resistance, crucial in drug design. This compound’s balance of polarity and steric effects may offer intermediate solubility in polar solvents.

Research Implications

- Synthetic Challenges : Fluorination of this compound may require controlled conditions to avoid over-halogenation, as seen in chloro-derivative production .

- Thermal Stability: Methyl groups in this compound could enhance thermal resistance compared to nitro- or CF₃-bearing analogs, aligning with polyimide monomer trends ().

Biological Activity

3-Fluoro-4,5-dimethylaniline (CAS Number: 1125393-69-2) is an aromatic amine characterized by a fluorine atom at the meta position and two methyl groups at the ortho and para positions on the aniline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and toxicology.

The molecular formula of this compound is C₈H₁₀FN, with a molecular weight of 139.17 g/mol. The presence of the fluorine atom enhances the compound's electronic properties, which can influence its interactions with biological targets.

This compound exhibits biological activity through its interactions with various enzymes and receptors. Specifically, it has been shown to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and the detoxification of xenobiotics. This inhibition can lead to altered pharmacokinetics and potential toxicity in biological systems.

Case Studies

- Bladder Cancer Association : A significant study conducted in Shanghai highlighted associations between hemoglobin adducts of arylamines and bladder cancer risk among lifelong nonsmokers. The findings suggest that exposure to arylamines could be a contributing factor to cancer development .

- Pharmacological Evaluation : In a study focusing on novel thiourea derivatives synthesized from related compounds, researchers evaluated the biological activity against various enzymes. While this compound was not the primary focus, its structural relatives demonstrated promising antibacterial and antioxidant activities .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their potential biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| This compound | 1125393-69-2 | - | Inhibitor of cytochrome P450 |

| 4-Fluoro-N,N-dimethylaniline | 403-46-3 | 0.85 | Potentially carcinogenic |

| 3,5-Dimethylaniline | 108-69-0 | 0.83 | Antibacterial properties |

| 3-Fluoroaniline | 586748 | 0.81 | Involved in metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.